molecular formula C21H25N5O3 B14108107 6-(4-Ethoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione

6-(4-Ethoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B14108107
M. Wt: 395.5 g/mol
InChI Key: BHXPXUXSWQWPPV-UHFFFAOYSA-N
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Description

8-(4-ethoxyphenyl)-1,6,7-trimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound belonging to the class of xanthine derivatives. These compounds are known for their significant biological activities, particularly as adenosine receptor antagonists . The unique structure of this compound, featuring an ethoxyphenyl group and multiple methyl substitutions, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-ethoxyphenyl)-1,6,7-trimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate purine derivatives with ethoxyphenyl and propyl groups under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

8-(4-ethoxyphenyl)-1,6,7-trimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 8-(4-ethoxyphenyl)-1,6,7-trimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with adenosine receptors. By binding to these receptors, it inhibits the action of adenosine, leading to various physiological effects. The molecular targets include the A1 and A2A subtypes of adenosine receptors, and the pathways involved are related to the modulation of neurotransmitter release and cardiovascular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-(4-ethoxyphenyl)-1,6,7-trimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione lies in its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to selectively interact with certain adenosine receptor subtypes makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H25N5O3

Molecular Weight

395.5 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C21H25N5O3/c1-6-12-24-19(27)17-18(23(5)21(24)28)22-20-25(13(3)14(4)26(17)20)15-8-10-16(11-9-15)29-7-2/h8-11H,6-7,12H2,1-5H3

InChI Key

BHXPXUXSWQWPPV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=C(C=C4)OCC)C)C)N(C1=O)C

Origin of Product

United States

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